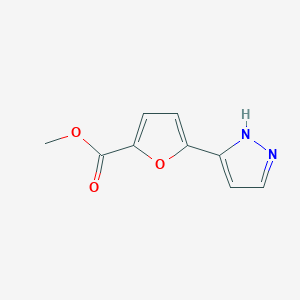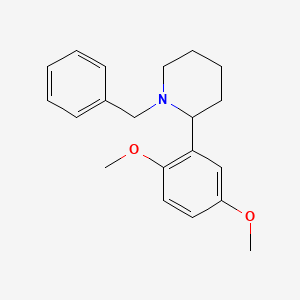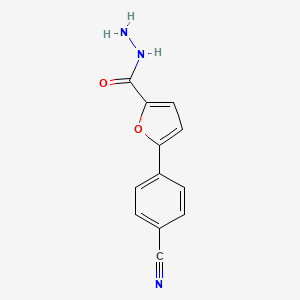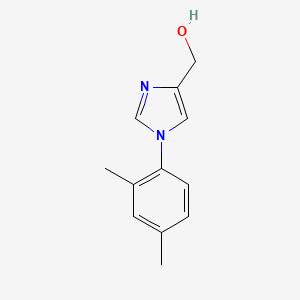
(1-(2,4-Dimethylphenyl)-1H-imidazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2,4-Dimethylphenyl)-1H-imidazol-4-yl)methanol is an organic compound that belongs to the class of imidazole derivatives It features a hydroxyl group attached to a methanol moiety, which is further connected to an imidazole ring substituted with a 2,4-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2,4-Dimethylphenyl)-1H-imidazol-4-yl)methanol typically involves the reaction of 2,4-dimethylbenzaldehyde with imidazole in the presence of a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Reducing Agent: Sodium borohydride or lithium aluminum hydride are commonly used to reduce the intermediate imine to the final alcohol product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(1-(2,4-Dimethylphenyl)-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of (1-(2,4-Dimethylphenyl)-1H-imidazol-4-yl)ketone.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
科学的研究の応用
(1-(2,4-Dimethylphenyl)-1H-imidazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (1-(2,4-Dimethylphenyl)-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the imidazole ring can coordinate with metal ions or interact with enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (1-(2,4-Dimethylphenyl)-1H-imidazol-2-yl)methanol
- (1-(2,4-Dimethylphenyl)-1H-imidazol-5-yl)methanol
- (1-(2,4-Dimethylphenyl)-1H-imidazol-3-yl)methanol
Uniqueness
(1-(2,4-Dimethylphenyl)-1H-imidazol-4-yl)methanol is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dimethylphenyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
[1-(2,4-dimethylphenyl)imidazol-4-yl]methanol |
InChI |
InChI=1S/C12H14N2O/c1-9-3-4-12(10(2)5-9)14-6-11(7-15)13-8-14/h3-6,8,15H,7H2,1-2H3 |
InChIキー |
AJQAHFYRSCJTBL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2C=C(N=C2)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-2-(o-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11791829.png)
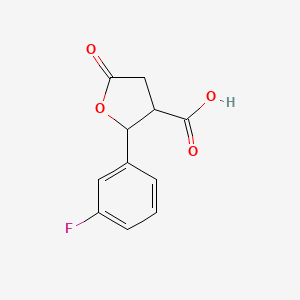


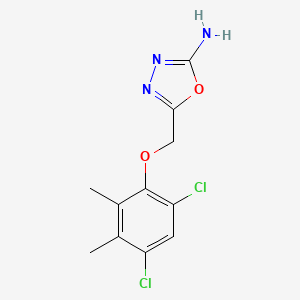
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11791854.png)

![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9(4H)-one](/img/structure/B11791860.png)
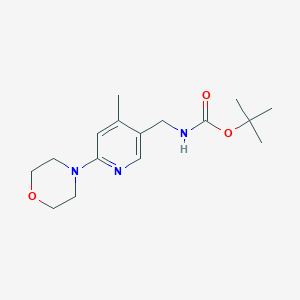

![2-Chlorobenzo[d]oxazole-6-carbonitrile](/img/structure/B11791866.png)
